molecular formula C15H17N3O4 B13495072 3-[4-(2-Aminoethoxy)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione

3-[4-(2-Aminoethoxy)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione

Cat. No.: B13495072
M. Wt: 303.31 g/mol
InChI Key: HPCNCDVMSUTKLX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Lenalidomide can be synthesized through various methods. One common approach involves the bromination of 2-methyl-3-nitrobenzoic acid followed by a series of reactions including condensation, cyclization, and hydrogenation . The process typically involves the following steps:

    Bromination: 2-methyl-3-nitrobenzoic acid is brominated using N-bromosuccinimide in refluxing carbon tetrachloride.

    Condensation: The resulting brominated compound is condensed with 3-aminopiperidine-2,6-dione in the presence of triethylamine.

    Cyclization: The intermediate undergoes cyclization to form the desired isoindoline structure.

    Hydrogenation: The final step involves hydrogenation using palladium hydroxide to yield lenalidomide.

Industrial Production Methods

Industrial production of lenalidomide follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as flash chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

Lenalidomide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of lenalidomide, which may have different pharmacological properties .

Properties

Molecular Formula

C15H17N3O4

Molecular Weight

303.31 g/mol

IUPAC Name

3-[7-(2-aminoethoxy)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C15H17N3O4/c16-6-7-22-12-3-1-2-9-10(12)8-18(15(9)21)11-4-5-13(19)17-14(11)20/h1-3,11H,4-8,16H2,(H,17,19,20)

InChI Key

HPCNCDVMSUTKLX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OCCN

Origin of Product

United States

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